molecular formula C8H10O2S2 B14375665 2-(But-3-ene-2-sulfonyl)thiophene CAS No. 88576-61-8

2-(But-3-ene-2-sulfonyl)thiophene

Cat. No.: B14375665
CAS No.: 88576-61-8
M. Wt: 202.3 g/mol
InChI Key: WZADVMSLAQWLFF-UHFFFAOYSA-N
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Description

2-(But-3-ene-2-sulfonyl)thiophene is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with a but-3-ene-2-sulfonyl group at the 2-position. The thiophene ring, a five-membered aromatic system (C₄H₄S), provides inherent stability and reactivity due to its conjugated π-electrons and sulfur atom. The sulfonyl group (–SO₂–) attached to the butene chain introduces strong electron-withdrawing effects, modulating the compound’s electronic properties and enhancing its suitability for applications in pharmaceuticals, agrochemicals, and materials science .

Key characteristics include:

  • Chemical Reactivity: The sulfonyl group facilitates electrophilic substitution reactions at the thiophene ring’s α-positions, enabling functionalization for targeted synthesis .
  • Physical Properties: Likely a solid or high-boiling-point liquid (based on analogous sulfonyl-thiophenes), with solubility in polar organic solvents due to the sulfonyl moiety’s polarity .
  • Applications: Potential use as a precursor in drug synthesis (e.g., anti-inflammatory or antimicrobial agents) and organic electronics due to its conjugated system .

Properties

CAS No.

88576-61-8

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-but-3-en-2-ylsulfonylthiophene

InChI

InChI=1S/C8H10O2S2/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3

InChI Key

WZADVMSLAQWLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(But-3-ene-2-sulfonyl)thiophene, often involves multicomponent reactions and ring-forming strategies. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-ene-2-sulfonyl)thiophene can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(But-3-ene-2-sulfonyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(But-3-ene-2-sulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, contributing to its unique properties .

Comparison with Similar Compounds

2-(Phenylthio)thiophene (CAS 16718-12-0)

  • Structure : Features a phenylthio (–SPh) group at the 2-position of thiophene.
  • Electronic Effects : The thioether group (–S–) is electron-donating, increasing electron density on the thiophene ring, enhancing nucleophilic substitution reactivity.
  • Applications : Used in organic semiconductors and photovoltaic devices due to improved charge transport properties .
  • Key Difference : Unlike 2-(But-3-ene-2-sulfonyl)thiophene, the electron-rich nature of 2-(Phenylthio)thiophene limits its stability under oxidative conditions .

2-(4-Fluorophenyl)thiophene (CAS 58861-48-6)

  • Structure : Contains a fluorophenyl group at the 2-position.
  • Electronic Effects : Fluorine’s electronegativity induces moderate electron withdrawal, balancing reactivity and stability.
  • Applications : Preferred in pharmaceuticals for enhanced metabolic stability and bioavailability .
  • Key Difference : The absence of a sulfonyl group reduces its utility in sulfonation-driven synthetic pathways compared to this compound .

5-[2-(Butyrylamino)ethyl]thiophene-2-sulfonyl Chloride

  • Structure: Combines a sulfonyl chloride (–SO₂Cl) and a butyrylaminoethyl side chain.
  • Reactivity : The sulfonyl chloride group is highly reactive, enabling facile nucleophilic displacement (e.g., in peptide coupling).
  • Applications : Primarily used as an intermediate in bioactive molecule synthesis .
  • Key Difference : Less stable than this compound due to the labile chloride group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Aromaticity Index*
This compound ~218.3 (estimated) >200 (decomposes) DMSO, DMF Moderate
2-(Phenylthio)thiophene 218.34 285–290 Chloroform, THF High
2-(4-Fluorophenyl)thiophene 192.24 180–185 Ethanol, Acetone Moderate
Thiophene (base compound) 84.14 84 Non-polar solvents High

*Relative aromaticity based on theoretical calculations compared to benzene .

Stability and Reactivity

  • Oxidative Stability : Sulfonyl groups (e.g., in this compound) confer higher oxidative stability compared to thioether analogs like 2-(Phenylthio)thiophene .
  • Thermal Stability : Sulfonyl-thiophenes decompose at higher temperatures (>200°C) than fluorophenyl-thiophenes (~180°C) due to stronger S=O bonds .

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